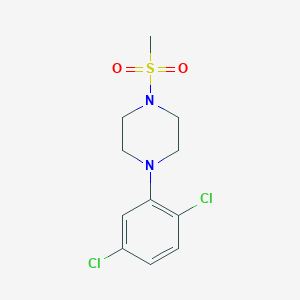![molecular formula C22H31N3O4S2 B273325 N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)
N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide, also known as Dimesna, is a synthetic organic compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides and has been found to possess a range of biological activities. In
Wirkmechanismus
The mechanism of action of N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide involves the activation of the glutathione system. This compound has been found to increase the levels of glutathione, a potent antioxidant, in cells. Glutathione plays a key role in protecting cells from oxidative stress and damage. By increasing the levels of glutathione, N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide helps to protect cells from the toxic effects of chemotherapy drugs.
Biochemical and Physiological Effects:
N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has been found to have a range of biochemical and physiological effects. This compound has been shown to increase the levels of glutathione in cells, which helps to protect cells from oxidative stress and damage. N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, this compound has been found to have a protective effect on the liver and has been used in the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments. This compound is readily available and has a well-established synthesis method. N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has also been extensively studied and has been found to have a range of biological activities. However, there are some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide is not fully understood, and further research is needed to elucidate its mode of action. In addition, the effects of this compound may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide. One area of research is the development of new analogs of N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide with improved biological activities. Another area of research is the investigation of the mechanism of action of this compound and the identification of its molecular targets. In addition, further research is needed to explore the potential applications of N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide is a synthetic organic compound that has been extensively used in scientific research. This compound has been found to possess chemoprotective properties and has been used as an adjuvant therapy in the treatment of various types of cancer. N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has also been used as a cytoprotective agent in the treatment of chemotherapy-induced toxicity. Further research is needed to explore the potential applications of this compound in the treatment of other diseases and to elucidate its mechanism of action.
Synthesemethoden
The synthesis of N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-piperazineethanol in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with 2,4-dimethylphenylamine to yield the final product. The synthesis of this compound has been well-established and has been reported in various scientific journals.
Wissenschaftliche Forschungsanwendungen
N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has been extensively used in scientific research, particularly in the field of oncology. This compound has been found to possess chemoprotective properties and has been used as an adjuvant therapy in the treatment of various types of cancer, including breast cancer, ovarian cancer, and lung cancer. N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has also been used as a cytoprotective agent in the treatment of chemotherapy-induced toxicity.
Eigenschaften
Produktname |
N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C22H31N3O4S2 |
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
N-[2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H31N3O4S2/c1-17-5-7-21(19(3)15-17)30(26,27)23-9-10-24-11-13-25(14-12-24)31(28,29)22-8-6-18(2)16-20(22)4/h5-8,15-16,23H,9-14H2,1-4H3 |
InChI-Schlüssel |
FUBUWCIWQUNZJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)

![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)
